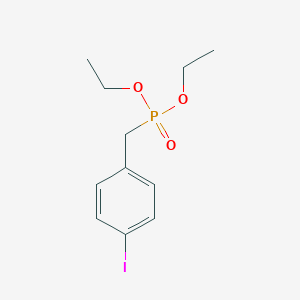

Diethyl (4-Iodobenzyl)phosphonate

Description

BenchChem offers high-quality Diethyl (4-Iodobenzyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (4-Iodobenzyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16IO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYSYNIYTMHNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)I)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569442 | |

| Record name | Diethyl [(4-iodophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173443-43-1 | |

| Record name | Diethyl [(4-iodophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Diethyl (4-Iodobenzyl)phosphonate

An In-depth Technical Guide to the Synthesis of Diethyl (4-Iodobenzyl)phosphonate

Diethyl (4-Iodobenzyl)phosphonate (CAS No: 173443-43-1) is a pivotal organophosphorus intermediate, valued for its versatile role in synthetic organic chemistry and medicinal drug discovery. Its structure, which combines a reactive iodinated benzyl group with a diethyl phosphonate moiety, makes it a highly sought-after building block for constructing more complex molecular architectures. In pharmaceutical development, phosphonate-containing molecules are of immense interest as they are stable isosteres of natural phosphates, leading to their use in designing enzyme inhibitors, antiviral drugs, and other therapeutic agents.[1][2] The presence of the iodine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, enhancing its utility.

This guide provides a detailed exploration of the predominant synthetic protocol for Diethyl (4-Iodobenzyl)phosphonate—the Michaelis-Arbuzov reaction—and discusses the underlying principles, experimental causality, and modern procedural variations. It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals aiming to synthesize, purify, and characterize this key intermediate.

Core Synthetic Methodology: The Michaelis-Arbuzov Reaction

The most direct and widely employed method for synthesizing benzyl phosphonates is the Michaelis-Arbuzov reaction.[3][4][5] First discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction facilitates the formation of a carbon-phosphorus bond by reacting a trialkyl phosphite with an alkyl halide.[6][7]

Reaction Mechanism and Rationale

The reaction proceeds via a two-step nucleophilic substitution (SN2) mechanism.[8]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of the 4-iodobenzyl halide. This step forms a quasi-stable phosphonium salt intermediate.[7][9]

-

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the electrophilic ethyl carbons of the phosphonium intermediate. This second SN2 displacement cleaves an ethyl group, yielding the final pentavalent Diethyl (4-Iodobenzyl)phosphonate and a volatile ethyl halide byproduct.[6][7]

Caption: General experimental workflow for phosphonate synthesis.

Protocol 1: Conventional Thermal Synthesis

This protocol is based on established thermal methods for benzyl phosphonate synthesis. [3][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-iodobenzyl bromide (1.0 eq) and triethyl phosphite (1.5 - 2.0 eq).

-

Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 140-160 °C using an oil bath.

-

Monitoring: Stir the mixture at this temperature for 4-8 hours. The reaction's progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting halide.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile byproduct (ethyl bromide) and excess triethyl phosphite by distillation under reduced pressure. [11]5. Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a solvent system such as hexane/ethyl acetate, to yield the pure product as a colorless or pale yellow liquid. [12]

Protocol 2: Microwave-Assisted Synthesis

This modern approach offers significant advantages in terms of speed and efficiency. [11]

-

Reaction Setup: Place 4-iodobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq) into a microwave-safe reaction vessel equipped with a magnetic stir bar. [11]2. Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 15-30 minutes. [11]3. Workup and Purification: After the irradiation period, allow the vessel to cool to a safe temperature. Open the vessel in a fume hood and transfer the contents. Purify the product by removing volatile components under reduced pressure, followed by column chromatography if necessary. [11]

Parameter Conventional Thermal Method Microwave-Assisted Method Starting Halide 4-Iodobenzyl Bromide/Chloride 4-Iodobenzyl Bromide Reagent Ratio (Phosphite:Halide) 1.5:1 to 2:1 1.2:1 to 1.5:1 Temperature 140-160 °C 100-120 °C Reaction Time 4-8 hours 15-30 minutes Typical Yield 70-90% >90% | Key Advantage | Simple equipment setup | Rapid, high yield, energy efficient |

Table 1: Comparison of Synthesis Methods for Diethyl Benzylphosphonates.

Alternative Synthetic Strategies: The Hirao Reaction

While the Michaelis-Arbuzov reaction is ideal for the benzylic halide substrate of the target molecule, it is important for researchers to be aware of other powerful C-P bond-forming reactions. The Hirao reaction is a palladium-catalyzed cross-coupling of aryl or vinyl halides with H-phosphonates, H-phosphinates, or secondary phosphine oxides. [13][14][15]Although not the primary choice for a benzyl halide, its principles are central to modern organophosphorus chemistry. [15] The catalytic cycle typically involves:

-

Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) complex.

-

Transmetalation/Deprotonation: The H-phosphonate coordinates to the palladium center, followed by deprotonation by a base.

-

Reductive Elimination: The aryl group and the phosphonate group reductively eliminate to form the C-P bond and regenerate the Pd(0) catalyst. [15]

Caption: Simplified catalytic cycle for the Hirao cross-coupling reaction.

Purification and Characterization

Rigorous purification and characterization are essential to validate the identity and purity of the synthesized Diethyl (4-Iodobenzyl)phosphonate.

Purification

-

Vacuum Distillation: Primarily used to remove lower-boiling point impurities, such as excess triethyl phosphite and the ethyl halide byproduct, from the crude reaction mixture. [11][10]* Flash Column Chromatography: The most effective method for obtaining high-purity material. A silica gel stationary phase is used with a mobile phase gradient of hexane and ethyl acetate. [3][12][16]

Spectroscopic Characterization

The structure of the final product is confirmed using a combination of spectroscopic techniques. The data below are predicted based on analyses of structurally similar compounds like diethyl benzylphosphonate and diethyl (4-bromobenzyl)phosphonate. [12][17]

| Technique | Signal | Expected Chemical Shift / Value | Key Features |

|---|---|---|---|

| ¹H NMR | Ar-H | ~7.6 ppm (d), ~7.1 ppm (d) | Two doublets characteristic of a 1,4-disubstituted benzene ring. |

| O-CH₂ | ~4.0 ppm (dq) | Doublet of quartets due to coupling with both ³¹P and adjacent -CH₃ protons. | |

| CH₂-P | ~3.1 ppm (d) | Doublet with a large coupling constant (²JP-H ≈ 22 Hz) characteristic of protons on a carbon bonded to phosphorus. | |

| O-CH₂-CH₃ | ~1.2 ppm (t) | Triplet from coupling with the adjacent methylene protons. | |

| ¹³C NMR | Ar-C (I) | ~92 ppm | Carbon bearing the iodine atom. |

| Ar-C (CH) | ~137 ppm, ~131 ppm | Aromatic carbons, showing coupling to phosphorus. | |

| CH₂-P | ~34 ppm (d) | Doublet with a large ¹JP-C coupling constant. | |

| O-CH₂ | ~62 ppm (d) | Doublet due to ²JP-C coupling. | |

| O-CH₂-CH₃ | ~16 ppm (d) | Doublet due to ³JP-C coupling. | |

| ³¹P NMR | P | ~20-25 ppm | A single peak (proton decoupled) in the characteristic region for alkyl phosphonates. [4] |

| Mass Spec (MS) | Molecular Ion (M+) | m/z = 354 | Confirms the molecular weight of the compound (C₁₁H₁₆IO₃P). |

| IR Spec | P=O Stretch | ~1250 cm⁻¹ | A strong, characteristic absorption band. [10] |

| | P-O-C Stretch | ~1030-1050 cm⁻¹ | A strong absorption band. [10]|

Table 2: Summary of Spectroscopic Data for the Characterization of Diethyl (4-Iodobenzyl)phosphonate.

References

-

An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - NIH. [Link]

-

Synthesis of arylphosphonates through direct coupling of aryl boronate esters with dialkyl phosphites - American Chemical Society - ACS Fall 2025. [Link]

-

Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC - NIH. [Link]

-

Top: (A) strategies for the preparation of aryl phosphonates. (B)... - ResearchGate. [Link]

-

Submitted by Rebekah M. Richardson and David F. Wiemer - Organic Syntheses Procedure. [Link]

-

Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine - The Royal Society of Chemistry. [Link]

-

Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC - NIH. [Link]

-

Michaelis–Arbuzov reaction - Wikipedia. [Link]

-

Arbuzov Reaction - Organic Chemistry Portal. [Link]

-

A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - Frontiers. [Link]

-

Electronic Supplementary Information for “CLICKable” azide-functionalized phosphonates for the surface - The Royal Society of Chemistry. [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]

-

Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions - MDPI. [Link]

-

Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem. [Link]

-

Plausible mechanism for the formation of benzyl phosphonate. - ResearchGate. [Link]

-

Key Intermediate for Pharmaceuticals: Exploring Diethyl (4-bromobutyl)phosphonate. [Link]

-

Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). [Link]

-

Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide | The Journal of Organic Chemistry - ACS Publications. [Link]

-

New Developments on the Hirao Reactions, Especially from “Green” Point of View - NIH. [Link]

-

A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions - RSC Publishing. [Link]

-

Redalyc.Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel. [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) - Human Metabolome Database. [Link]

-

Editorial: Phosphonate Chemistry in Drug Design and Development - Frontiers. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 3. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 9. Arbuzov Reaction [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 13. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Michaelis-Arbuzov Synthesis of Diethyl (4-Iodobenzyl)phosphonate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of Diethyl (4-Iodobenzyl)phosphonate, a valuable intermediate in pharmaceutical research and organic synthesis. We will move beyond a simple recitation of steps to explore the underlying principles, justify experimental choices, and offer field-proven insights to ensure a successful and reproducible synthesis. This guide is structured to serve as a self-validating protocol, grounded in the foundational principles of the Michaelis-Arbuzov reaction.

Strategic Overview: The Importance of the P-C Bond

Organophosphorus compounds, particularly phosphonates, are of immense interest in medicinal chemistry.[1][2] Their structural resemblance to natural phosphates allows them to act as stable mimics and potent enzyme inhibitors. Diethyl (4-Iodobenzyl)phosphonate is a key building block, frequently utilized in the Horner-Wadsworth-Emmons reaction to construct complex molecular architectures for drug discovery.[3][4]

The formation of the robust carbon-phosphorus (P-C) bond is the central challenge in synthesizing these molecules. The Michaelis-Arbuzov reaction, first reported by August Michaelis in 1898 and later extensively developed by Aleksandr Arbuzov, remains the most reliable and widely used method for this transformation.[5][6][7][8] It facilitates the conversion of a trivalent phosphorus ester, such as triethyl phosphite, into a pentavalent phosphonate upon reaction with an alkyl halide.[6]

The Reaction Mechanism: A Tale of Two SN2 Reactions

The classical Michaelis-Arbuzov reaction is a two-step process, with each step proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[1][6][7] Understanding this mechanism is critical for optimizing conditions and troubleshooting the synthesis.

Step 1: Phosphonium Salt Formation The reaction initiates with the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of triethyl phosphite at the electrophilic benzylic carbon of the 4-iodobenzyl halide.[3][5][7] This is a classic SN2 displacement of the halide, resulting in the formation of an unstable tetra-coordinated phosphonium salt intermediate.[1][6] The reaction rate is dependent on the concentration of both the phosphite and the alkyl halide.[9][10][11]

Step 2: Dealkylation The displaced halide anion, now a nucleophile itself, performs a second SN2 attack. This attack occurs on one of the ethyl groups of the phosphonium intermediate.[6][7] This dealkylation step leads to the formation of the stable pentavalent phosphorus-oxygen double bond (P=O) of the final phosphonate product and generates an ethyl halide as a volatile byproduct.[1][5] The use of triethyl phosphite is strategically advantageous as it produces a low-boiling byproduct (ethyl halide) that can be easily removed during the reaction, driving the equilibrium towards the product.[1]

Experimental Protocol: A Validated Approach

This protocol is designed for the synthesis of Diethyl (4-Iodobenzyl)phosphonate from 4-iodobenzyl bromide. The principles are directly applicable if starting from the corresponding chloride, though reaction times may need to be extended.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | Properties |

| 4-Iodobenzyl bromide | C₇H₆BrI | 296.93 | 10.0 | 2.97 g | Lachrymator, solid |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 100.0 | 17.3 mL | Malodorous, flammable liquid |

| Hexane | C₆H₁₄ | 86.18 | - | ~200 mL | Solvent for chromatography |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | Solvent for chromatography |

Step-by-Step Methodology

-

Inert Atmosphere Setup: Assemble a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of dry argon or nitrogen. Maintaining an inert atmosphere is crucial to prevent oxidation of the triethyl phosphite.

-

Reagent Addition: To the flask, add 4-iodobenzyl bromide (2.97 g, 10.0 mmol). Subsequently, add triethyl phosphite (17.3 mL, 100.0 mmol) via syringe. Using a significant excess of triethyl phosphite serves a dual purpose: it acts as the solvent and drives the reaction to completion according to Le Châtelier's principle.[12]

-

Reaction Execution: Immerse the flask in a preheated oil bath at 140-150 °C. Allow the mixture to reflux gently with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 hexane/ethyl acetate eluent or by ³¹P NMR spectroscopy.[13] The reaction is typically complete within 4-6 hours.

-

Post-Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess triethyl phosphite and the ethyl bromide byproduct are removed by vacuum distillation. This step is critical for simplifying the subsequent purification.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., from 9:1 to 7:3 hexane/ethyl acetate), will effectively separate the product from any remaining impurities. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield Diethyl (4-Iodobenzyl)phosphonate as a clear, colorless oil.

Mandatory Safety Protocols

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to mitigate exposure to volatile and hazardous reagents.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile), safety goggles, and a flame-resistant lab coat at all times.

-

Reagent Hazards: 4-Iodobenzyl bromide is a lachrymator and skin irritant. Triethyl phosphite has a strong, unpleasant odor and is flammable.[15] The final product, Diethyl (4-Iodobenzyl)phosphonate, may be harmful if swallowed and harmful to aquatic life. Always consult the latest Material Safety Data Sheet (MSDS) before handling any chemical.

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized Diethyl (4-Iodobenzyl)phosphonate.

Expected Data

| Analysis Method | Expected Result |

| Appearance | Clear, colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.0 (dq, 4H, O-CH₂), ~3.1 (d, JP-H ≈ 22 Hz, 2H, Ar-CH₂-P), ~1.2 (t, 6H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | Signals will show characteristic C-P coupling. Expected peaks for aromatic carbons, benzylic carbon (d, JP-C ≈ 137 Hz), and ethyl carbons.[16] |

| ³¹P NMR (CDCl₃, 162 MHz) | δ ~25-27 ppm (referenced to H₃PO₄)[16] |

| FT-IR (neat) | ~1250 cm⁻¹ (P=O stretch), ~1020-1050 cm⁻¹ (P-O-C stretch) |

| HRMS (ESI) | Calculated m/z for [C₁₁H₁₆IO₃P + H]⁺, found value should be within ± 5 ppm. |

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and instrument.

The doublet observed for the benzylic protons (Ar-CH₂-P) in the ¹H NMR spectrum is a hallmark of successful P-C bond formation, providing definitive evidence of the Michaelis-Arbuzov reaction.[17]

Visualizing the Experimental Workflow

A streamlined workflow is key to efficiency and reproducibility. The following diagram outlines the logical progression from initial setup to final product validation.

Field Insights & Troubleshooting

-

Issue: Incomplete Reaction. If TLC or NMR analysis shows significant starting material after the prescribed time, ensure the reaction temperature is adequate and stable. The presence of moisture can inhibit the reaction; ensure all glassware is scrupulously dry and reagents are anhydrous.

-

Issue: Dark-colored Crude Product. Significant darkening may indicate decomposition at high temperatures. Consider performing the reaction at a slightly lower temperature for a longer duration. Alternatively, modern catalytic methods, such as those employing Lewis acids (e.g., ZnI₂), can facilitate the reaction under milder conditions, though this would constitute a protocol modification.[2][8][18]

-

Expert Tip: Reagent Purity. The purity of the triethyl phosphite is paramount. If it has been stored for an extended period, it may contain oxidation products (e.g., triethyl phosphate) that will not participate in the reaction. Using a freshly opened bottle or distilled reagent is highly recommended for optimal results.

Conclusion

The Michaelis-Arbuzov reaction is a powerful and dependable method for synthesizing Diethyl (4-Iodobenzyl)phosphonate. By understanding the underlying SN2 mechanisms, carefully controlling reaction parameters, and adhering to rigorous safety and purification protocols, researchers can reliably produce this key synthetic intermediate. The detailed guide provided herein serves as a robust framework for scientists in drug discovery and development to confidently execute this foundational organophosphorus transformation.

References

-

Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]

-

MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]

-

Grokipedia. (n.d.). Michaelis–Arbuzov reaction. Grokipedia. [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. (2022). Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. PubMed. [Link]

-

Bentham Science Publishers. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Bentham Science. [Link]

-

Chem-Station. (2014). Michaelis-Arbuzov Reaction. Chem-Station International Edition. [Link]

-

Organic Syntheses. (n.d.). Diethyl Benzylphosphonate. Organic Syntheses. [Link]

-

National Center for Biotechnology Information. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC. [Link]

-

LookChem. (n.d.). Understanding the Properties and Handling of Diethyl (4-Iodobenzyl)phosphonate. LookChem. [Link]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Chemistry Steps. [Link]

-

Sathee NEET - IIT Kanpur. (n.d.). Chemistry SN2 Reaction Mechanism. Sathee. [Link]

-

NPTEL. (n.d.). Principle of Organic synthesis. NPTEL. [Link]

-

Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Triethyl phosphite. Wikipedia. [Link]

-

IOC 10. (2022). SN2 - Oxygen and Phosphorus Nucleophiles. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. RSC Publishing. [Link]

-

Frontiers. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers in Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of diethyl benzylphosphonate derivatives. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2019). formation of phosphonate esters with the Arbuzov reaction. YouTube. [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for “CLICKable” azide-functionalized phosphonates for the surface. RSC Publishing. [Link]

-

University of Toronto. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Department of Chemistry. [Link]

-

JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. JEOL. [Link]

Sources

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction | MDPI [mdpi.com]

- 3. Arbuzov Reaction [organic-chemistry.org]

- 4. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SN2 Reaction Mechanism [chemistrysteps.com]

- 10. SATHEE: Chemistry SN2 Reaction Mechanism [satheeneet.iitk.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 15. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 16. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the 1H NMR Spectrum of Diethyl (4-Iodobenzyl)phosphonate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Diethyl (4-Iodobenzyl)phosphonate, a key intermediate in various organic syntheses, most notably the Horner-Wadsworth-Emmons reaction.[1][2] A thorough understanding of its ¹H NMR spectrum is essential for structural verification, purity assessment, and ensuring the success of subsequent chemical transformations. This document will detail the theoretical basis for the observed spectral features, present a validated protocol for data acquisition, and offer a granular interpretation of the resulting spectrum.

Core Principles: Structural Features Influencing the ¹H NMR Spectrum

Diethyl (4-Iodobenzyl)phosphonate (CAS 173443-43-1) is an organophosphorus compound with a molecular formula of C₁₁H₁₆IO₃P and a molecular weight of 354.12.[3] Its structure comprises a 4-iodobenzyl group attached to a diethyl phosphonate moiety. This arrangement gives rise to several distinct proton environments that are clearly resolved in the ¹H NMR spectrum:

-

Aromatic Protons: The protons on the para-substituted benzene ring.

-

Benzylic Protons: The methylene (CH₂) group situated between the aromatic ring and the phosphorus atom.

-

Ethyl Group Protons: The methylene (OCH₂) and methyl (CH₃) protons of the two ethyl groups attached to the phosphonate core.

A key feature of this molecule's ¹H NMR spectrum is the presence of the phosphorus-31 (³¹P) nucleus. With a natural abundance of 100% and a spin of I = ½, ³¹P couples with nearby protons, leading to characteristic splitting patterns that are invaluable for structural elucidation.[4][5]

Optimized Protocol for ¹H NMR Data Acquisition

To obtain a high-resolution ¹H NMR spectrum suitable for detailed analysis, the following experimental protocol is recommended.

Experimental Protocol: ¹H NMR of Diethyl (4-Iodobenzyl)phosphonate

| Step | Procedure | Details and Rationale |

| 1 | Sample Preparation | Weigh 10-20 mg of Diethyl (4-Iodobenzyl)phosphonate and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds. |

| 2 | Internal Standard | Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Modern spectrometers can also use the residual solvent peak for referencing.[6] |

| 3 | NMR Tube | Transfer the solution to a clean, dry 5 mm NMR tube. |

| 4 | Spectrometer Setup | Use a 400 MHz or higher NMR spectrometer for optimal signal dispersion. |

| 5 | Acquisition Parameters | Set the spectral width to a range that encompasses all expected proton signals (e.g., 0-10 ppm). A sufficient number of scans (e.g., 16-32) should be acquired to ensure a good signal-to-noise ratio. |

| 6 | Data Processing | Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals to determine the relative number of protons for each peak. |

Data Acquisition Workflow

Caption: A flowchart illustrating the key steps in acquiring and processing the ¹H NMR spectrum.

Detailed Spectral Interpretation

The ¹H NMR spectrum of Diethyl (4-Iodobenzyl)phosphonate exhibits distinct signals corresponding to each proton environment. The interpretation relies on analyzing the chemical shift (δ), integration, and multiplicity of each signal.[6][7]

Summary of ¹H NMR Data

| Assignment | Approx. Chemical Shift (δ) in CDCl₃ | Multiplicity | Coupling Constants (J) in Hz | Integration |

| Aromatic Protons (ortho to I) | ~7.6 ppm | Doublet (d) | JH-H ≈ 8.2 Hz | 2H |

| Aromatic Protons (meta to I) | ~7.1 ppm | Doublet (d) | JH-H ≈ 8.2 Hz | 2H |

| Ethyl Methylene (OCH₂) | ~4.0 ppm | Doublet of Quartets (dq) | JH-H ≈ 7.1 Hz, JH-P ≈ 7.1 Hz | 4H |

| Benzylic Methylene (CH₂-P) | ~3.1 ppm | Doublet (d) | JH-P ≈ 21.6 Hz | 2H |

| Ethyl Methyl (CH₃) | ~1.2 ppm | Triplet (t) | JH-H ≈ 7.1 Hz | 6H |

Peak-by-Peak Analysis

-

Aromatic Protons: The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing iodine atom are deshielded and appear at a lower field (~7.6 ppm). The protons meta to the iodine are found at a higher field (~7.1 ppm). The observed splitting is due to coupling with the adjacent aromatic protons (ortho-coupling).

-

Ethyl Methylene Protons (OCH₂): These protons are adjacent to both the ester oxygen and the phosphorus atom. They appear as a doublet of quartets. The quartet arises from coupling to the three neighboring methyl protons, and this entire signal is further split into a doublet by the three-bond coupling to the ³¹P nucleus.[8]

-

Benzylic Methylene Protons (CH₂-P): The signal for these protons is a characteristic doublet due to a strong two-bond coupling to the ³¹P nucleus. This large coupling constant is a hallmark of protons directly attached to a carbon bonded to a phosphonate group.

-

Ethyl Methyl Protons (CH₃): These protons are the most shielded in the molecule, appearing at the highest field (~1.2 ppm). The signal is a triplet due to coupling with the two adjacent methylene protons.

Key Structural Correlations

Caption: A diagram illustrating the correlation between the molecular structure and the observed ¹H NMR signals.

Scientific Integrity and Validation

The presented protocol and spectral interpretation are grounded in established principles of NMR spectroscopy and organophosphorus chemistry.[9] The self-consistency of the data provides a robust validation of the compound's structure. For instance, the integration values should correspond to the number of protons in each environment (2:2:4:2:6, which simplifies to 1:1:2:1:3 for the aromatic, benzylic, and ethyl groups respectively). Furthermore, the characteristic coupling constants, especially the H-P couplings, serve as a definitive fingerprint for the phosphonate moiety.[4] Any significant deviation from the expected spectrum would warrant further investigation into the sample's purity or structural integrity.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. jeol.com [jeol.com]

- 5. barron.rice.edu [barron.rice.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. Interpreting | OpenOChem Learn [learn.openochem.org]

- 8. researchgate.net [researchgate.net]

- 9. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Diethyl (4-Iodobenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Diethyl (4-Iodobenzyl)phosphonate. As a key analytical technique in organic chemistry, ¹³C NMR spectroscopy offers invaluable insights into the molecular structure of this compound, revealing crucial information about its carbon framework and the influence of its substituent groups. This document, intended for professionals in research and drug development, will delve into the theoretical underpinnings of the spectrum, predicted chemical shifts, phosphorus-carbon coupling constants, and a standardized protocol for data acquisition.

Introduction: The Significance of ¹³C NMR in Characterizing Organophosphorus Compounds

Organophosphorus compounds, such as Diethyl (4-Iodobenzyl)phosphonate, are a cornerstone in various fields, including medicinal chemistry and materials science. Their precise structural characterization is paramount for understanding their reactivity, biological activity, and overall function. ¹³C NMR spectroscopy serves as a powerful, non-destructive tool for this purpose. Unlike ¹H NMR, which provides information about the proton environment, ¹³C NMR directly probes the carbon skeleton of the molecule.[1][2]

A unique feature in the ¹³C NMR of organophosphorus compounds is the presence of through-bond scalar coupling between the phosphorus-31 (³¹P) nucleus and carbon-13 (¹³C) nuclei.[3][4] Since ³¹P is a spin ½ nucleus with 100% natural abundance, these couplings are readily observed and provide critical information about the connectivity within the molecule.[4] The magnitude of the coupling constant (J), expressed in Hertz (Hz), is dependent on the number of bonds separating the phosphorus and carbon atoms, their dihedral angle, and the hybridization of the carbon atom.[3][5]

Predicted ¹³C NMR Spectrum of Diethyl (4-Iodobenzyl)phosphonate

The structure of Diethyl (4-Iodobenzyl)phosphonate is presented below, with each unique carbon atom numbered for the subsequent spectral assignment.

Caption: Molecular structure of Diethyl (4-Iodobenzyl)phosphonate with carbon numbering.

Predicted Chemical Shifts and Phosphorus-Carbon Coupling Constants

The predicted ¹³C NMR data for Diethyl (4-Iodobenzyl)phosphonate in a standard solvent like deuterochloroform (CDCl₃) is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JPC, Hz) | Rationale for Assignment |

| C1 (Ar-C) | ~132 | Doublet | ~8 | This is the ipso-carbon of the benzyl group, attached to the methylene phosphonate. Its chemical shift is influenced by the attached C7 and the overall aromatic system. A two-bond coupling to phosphorus is expected. |

| C2, C6 (Ar-CH) | ~131 | Doublet | ~6 | These are the ortho-carbons to the benzyl phosphonate group. Their chemical shifts are similar and they will exhibit a three-bond coupling to phosphorus. |

| C3, C5 (Ar-CH) | ~138 | Singlet or very small doublet | ~0-2 | These are the meta-carbons to the benzyl phosphonate group. The iodine substituent significantly deshields these carbons. Any four-bond coupling to phosphorus is expected to be very small or unresolved. |

| C4 (Ar-C) | ~93 | Doublet | ~3 | This is the ipso-carbon directly attached to the iodine atom. The heavy atom effect of iodine causes a significant upfield shift (shielding). A small five-bond coupling to phosphorus might be observable. |

| C7 (CH₂-P) | ~34 | Doublet | ~138 | This benzylic carbon is directly attached to the phosphorus atom, resulting in a large one-bond coupling constant.[4] Its chemical shift is characteristic of a methylene group attached to both an aromatic ring and a phosphonate group. |

| C8, C10 (O-CH₂) | ~63 | Doublet | ~7 | These are the methylene carbons of the ethyl groups, directly attached to the oxygen atoms. They exhibit a two-bond coupling to the phosphorus atom. |

| C9, C11 (CH₃) | ~16 | Doublet | ~6 | These are the terminal methyl carbons of the ethyl groups. They show a three-bond coupling to the phosphorus atom. |

Rationale for Predicted Assignments

-

Aromatic Region (C1-C6): The chemical shifts of the aromatic carbons are influenced by both the benzylphosphonate group and the iodine atom. The iodine atom at the para position (C4) will cause a significant upfield shift for the carbon it is attached to due to the heavy atom effect. The ortho (C3, C5) and meta (C2, C6) carbons relative to the iodine will be deshielded. The phosphorus coupling will be most pronounced for the carbons closer to the phosphonate group, with the magnitude of J decreasing as the number of bonds increases (¹J > ²J > ³J).[3]

-

Aliphatic Region (C7-C11):

-

Benzylic Carbon (C7): The most notable feature in this region is the large one-bond coupling constant (¹JPC) for the benzylic carbon, which is a definitive indicator of a direct C-P bond.[4]

-

Ethyl Group Carbons (C8-C11): The methylene carbons (C8, C10) will appear as a doublet due to two-bond coupling with phosphorus. The methyl carbons (C9, C11) will also be a doublet due to three-bond coupling. The chemical shifts are typical for ethoxy groups attached to a phosphorus atom.

-

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of Diethyl (4-Iodobenzyl)phosphonate, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and resolution of phosphorus-carbon couplings.

Sample Preparation

-

Solvent Selection: Deuterochloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal in the ¹³C NMR spectrum.[10] Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility.[11][12]

-

Concentration: Prepare a solution of approximately 20-50 mg of Diethyl (4-Iodobenzyl)phosphonate in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.[10]

NMR Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

| Parameter | Recommended Value | Rationale |

| Nucleus | ¹³C | |

| Frequency | ~100 MHz | For a 400 MHz ¹H spectrometer |

| Decoupling | ¹H decoupling (e.g., WALTZ-16) | Simplifies the spectrum by removing ¹H-¹³C couplings, resulting in single peaks for each unique carbon (which are then split by ³¹P). |

| Acquisition Time (at) | 1-2 seconds | Allows for good digital resolution. |

| Relaxation Delay (d1) | 2-5 seconds | Ensures that the magnetization returns to equilibrium between scans, which is important for quantitative analysis (though less critical for routine characterization). Quaternary carbons have longer relaxation times. |

| Pulse Width (p1) | 30-45° flip angle | A smaller flip angle allows for a shorter relaxation delay, thus reducing the total experiment time without significant signal loss. |

| Number of Scans (ns) | 1024 or more | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |

| Spectral Width (sw) | 0-220 ppm | This range covers the expected chemical shifts for all carbon atoms in the molecule.[1][13][14] |

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring and processing ¹³C NMR data.

Conclusion

The ¹³C NMR spectrum of Diethyl (4-Iodobenzyl)phosphonate provides a wealth of structural information that is indispensable for its unambiguous characterization. By analyzing the predicted chemical shifts and, most importantly, the phosphorus-carbon coupling constants, researchers can confirm the molecular structure with a high degree of confidence. The characteristic large one-bond P-C coupling of the benzylic carbon and the smaller two- and three-bond couplings of the ethyl and aromatic carbons serve as definitive spectroscopic signatures. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality ¹³C NMR data for this and related organophosphorus compounds, thereby supporting research and development in the chemical and pharmaceutical sciences.

References

-

Phosphorus-31 nuclear magnetic resonance - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

Carbon-13 NMR of some organophosphorus compounds. 2 Chemical shifts and phosphorus-carbon coupling constants of diaryl-, dialkoxy- and diaryloxyphosphine amines with general formula Y2PNRR'. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]'

-

assignment of the 13c nmr resonances in trialkyl- phosphines from spin-lattice relax - Purdue University. (n.d.). Retrieved January 5, 2026, from [Link]

-

NM230005E | JEOL. (n.d.). Retrieved January 5, 2026, from [Link]

-

31 Phosphorus NMR. (n.d.). Retrieved January 5, 2026, from [Link]

-

(PDF) Carbon-13 NMR of some organophosphorus compounds. 5. 2-Oxo- or 2-thio-2-, 3-, 4-, 5- or 6-substituted 1,3,2-oxazaphosphorinanes and related phosphorus(IV) compounds. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Introduction to Spectroscopy IV: Interpreting C NMR. (n.d.). Retrieved January 5, 2026, from [Link]

-

Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Diethyl benzyl phosphonate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]

-

interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved January 5, 2026, from [Link]

-

How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry - YouTube. (2022, November 27). Retrieved January 5, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 5, 2026, from [Link]

-

Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). (2015, April 7). Retrieved January 5, 2026, from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved January 5, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved January 5, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 5, 2026, from [Link]

-

13 C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. ochem.weebly.com [ochem.weebly.com]

- 2. compoundchem.com [compoundchem.com]

- 3. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 4. jeol.com [jeol.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. diethyl benzylphosphonate(1080-32-6) 13C NMR [m.chemicalbook.com]

- 8. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.washington.edu [chem.washington.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. epfl.ch [epfl.ch]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Introduction: The Analytical Imperative for Diethyl (4-Iodobenzyl)phosphonate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Diethyl (4-Iodobenzyl)phosphonate

Diethyl (4-iodobenzyl)phosphonate (CAS No. 173443-43-1) is a key organophosphorus intermediate, pivotal in synthetic organic chemistry, particularly in the Horner-Wadsworth-Emmons reaction for creating complex alkene structures.[1][2] Its utility in the synthesis of pharmaceuticals and other high-value materials necessitates rigorous analytical characterization. Purity, stability, and structural integrity are paramount, and mass spectrometry (MS) stands as the definitive technique for its molecular-level investigation.

This guide provides an in-depth exploration of the mass spectrometric analysis of Diethyl (4-Iodobenzyl)phosphonate. We will move beyond procedural steps to uncover the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical approach. This document is intended for researchers, quality control scientists, and drug development professionals who require a comprehensive understanding of how to characterize this compound with confidence and precision.

Core Physicochemical Properties and Analytical Implications

A foundational understanding of the molecule's properties is critical for selecting the appropriate analytical strategy.

| Property | Value | Source | Significance for MS Analysis |

| CAS Number | 173443-43-1 | [3][4] | Unique identifier for database searches and regulatory documentation. |

| Molecular Formula | C₁₁H₁₆IO₃P | [3][5] | Defines the elemental composition and exact mass. |

| Molecular Weight | 354.12 g/mol | [3][6] | Predicts the monoisotopic mass for spectral interpretation. |

| Appearance | Colorless to light yellow liquid | [5] | Suitable for direct injection after dilution (LC-MS) or vapor-phase analysis (GC-MS). |

| Purity (Typical) | ≥97-98% | [3][5] | MS is essential for identifying and quantifying potential synthesis-related impurities. |

The presence of the phosphonate ester functional group and the iodinated aromatic ring are the primary drivers of the compound's mass spectrometric behavior, influencing both ionization efficiency and fragmentation pathways.

Strategic Selection of Ionization Techniques

The choice of ionization method is the most critical decision in the MS workflow, dictating the nature of the resulting mass spectrum.[7] The analyte must be converted into a gas-phase ion to be analyzed.[8] For Diethyl (4-Iodobenzyl)phosphonate, two primary approaches are viable: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for volatile and thermally stable compounds.[9][10] Electron Ionization (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[11][12]

-

Rationale & Causality: The utility of EI-GC-MS lies in its ability to generate a detailed fragmentation "fingerprint." This is invaluable for structural elucidation and for creating searchable library spectra. The fragmentation patterns of organophosphorus esters are well-characterized, providing a strong basis for interpretation.[10][13][14] However, the thermal stress in the GC inlet and column could potentially cause degradation of the phosphonate ester.

-

Expected Outcome: A complex spectrum with a potentially weak or absent molecular ion peak (M⁺˙ at m/z 354) but rich with structurally informative fragment ions. This complexity is both a strength (structural detail) and a weakness (potential ambiguity in molecular weight determination).[15]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS is ideally suited for less volatile or thermally labile compounds.[16][17] Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions directly from a liquid solution, imparting minimal excess energy to the analyte.[8][18]

-

Rationale & Causality: ESI is the preferred method for unambiguous molecular weight confirmation. By spraying a solution of the analyte through a high-voltage capillary, it generates protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[12][19] This process minimizes the in-source fragmentation that can complicate EI spectra, typically yielding a simple spectrum dominated by the molecular ion.

-

Expected Outcome: A clean spectrum with a strong base peak corresponding to the protonated molecule ([M+H]⁺ at m/z 355). This provides immediate and confident confirmation of the compound's molecular weight. Further structural information can be obtained by inducing fragmentation in a controlled manner using tandem mass spectrometry (MS/MS).

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust starting points for the analysis. Method validation according to ICH guidelines is recommended for quantitative applications.[20]

Protocol 1: GC-MS Analysis

-

Sample Preparation: Prepare a 100 µg/mL solution of Diethyl (4-Iodobenzyl)phosphonate in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: A standard GC-MS system equipped with an electron ionization source.

-

Method Parameters:

| Parameter | Recommended Setting | Rationale |

| GC Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity, robust column suitable for a wide range of semi-volatile organic compounds.[16] |

| Inlet Temperature | 250 °C | Balances efficient volatilization with minimizing thermal degradation. |

| Injection Mode | 1 µL, Splitless | Maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | A general-purpose gradient to ensure elution and separation from potential impurities. |

| MS Source Temp. | 230 °C | Standard temperature for EI sources. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[16] |

| Mass Range | m/z 40-500 | Covers the expected mass range of the parent ion and its fragments. |

Protocol 2: LC-MS/MS Analysis

-

Sample Preparation: Prepare a 1 µg/mL solution of Diethyl (4-Iodobenzyl)phosphonate in a 50:50 mixture of acetonitrile and water.[21] Filter through a 0.22 µm syringe filter.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

Method Parameters:

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm | Standard column chemistry for retaining moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| LC Gradient | Start at 40% B, ramp to 95% B over 8 min, hold 2 min | Ensures elution and separation of the target analyte. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Ionization Mode | ESI Positive | The phosphonate oxygen is a site for protonation. |

| Capillary Voltage | 3500 V | Optimizes the electrospray process. |

| Drying Gas Temp. | 300 °C | Facilitates desolvation of ions entering the mass spectrometer.[16] |

| MS1 Mass Range | m/z 100-500 | Scans for the parent ion. |

| MS/MS (CID) | Isolate m/z 355, Collision Energy: 10-30 eV | Induces controlled fragmentation for structural confirmation. |

Interpretation of Mass Spectra: Decoding the Fragmentation

The true analytical power of mass spectrometry is realized in the interpretation of fragmentation patterns, which provides a roadmap to the molecule's structure.[22] While an experimental spectrum for the exact target is not publicly available, its fragmentation can be reliably predicted based on the well-documented behavior of its structural analogs, such as diethyl benzylphosphonate and other organophosphates.[13][23][24]

Predicted Fragmentation Pathways

The molecular ion (from EI) or protonated molecule (from ESI-MS/MS) is the starting point for a cascade of fragmentation reactions.[15][22]

Caption: Predicted fragmentation pathways for Diethyl (4-Iodobenzyl)phosphonate.

Table of Expected Ions

The following table summarizes the key ions expected in the mass spectrum. The formation of the iodobenzyl cation is predicted to be a dominant pathway due to the stability of the resulting carbocation.

| m/z (Charge) | Proposed Formula | Identity/Origin | Ionization Mode |

| 355 (+1) | [C₁₁H₁₇IO₃P]⁺ | [M+H]⁺ (Protonated Molecule) | ESI |

| 354 (+1) | [C₁₁H₁₆IO₃P]⁺˙ | M⁺˙ (Molecular Ion) | EI (if observed) |

| 326 (+1) | [C₉H₁₂IO₃P]⁺˙ | Loss of ethene (C₂H₄) from an ethyl group | EI, ESI-MS/MS |

| 309 (+1) | [C₉H₁₁IO₂P]⁺ | Loss of an ethoxy radical (•OC₂H₅) | EI |

| 217 (+1) | [C₇H₆I]⁺ | Iodobenzyl cation (P-C bond cleavage) | EI, ESI-MS/MS |

| 137 (+1) | [C₄H₁₀O₃P]⁺ | Diethyl phosphonate fragment, [P(O)(OC₂H₅)₂]⁺ | EI, ESI-MS/MS |

| 109 (+1) | [C₂H₆O₂P]⁺ | Loss of ethene from m/z 137 | EI, ESI-MS/MS |

| 91 (+1) | [C₇H₇]⁺ | Tropylium ion (from benzyl fragment, less likely than 217) | EI |

Visualization of the Analytical Workflow

A systematic workflow ensures reproducibility and comprehensive data capture from sample receipt to final analysis.

Caption: General workflow for the MS analysis of Diethyl (4-Iodobenzyl)phosphonate.

Conclusion

The mass spectrometric analysis of Diethyl (4-Iodobenzyl)phosphonate is a multi-faceted process that requires a deliberate and informed approach. For unambiguous molecular weight confirmation, LC-MS with electrospray ionization is the superior technique, yielding a clear protonated molecular ion. For detailed structural elucidation and impurity profiling, the rich fragmentation pattern generated by GC-MS with electron ionization provides invaluable data. By understanding the fundamental principles of ionization and the predictable fragmentation pathways of organophosphonates, researchers can leverage mass spectrometry to fully characterize this important synthetic building block, ensuring the quality and integrity of their downstream applications.

References

-

Thompson, C. M., et al. (2009). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives. Available at: [Link]

-

U.S. National Institutes of Health (NIH). (n.d.). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Available at: [Link]

-

Occolowitz, J. L., & White, G. L. (1978). THE MASS SPECTRA OF PHOSPHONYL COMPOUNDS PART 31. DIMETHYL AND DIETHYL ALKANE- AND SUBSTITUTED-METHANE PHOSPHONATES. Taylor & Francis Online. Available at: [Link]

-

Damico, J. N. (1966). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

Li, Z., et al. (2018). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. NIH National Library of Medicine. Available at: [Link]

-

Occolowitz, J. L., & White, G. L. (1963). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. Analytical Chemistry. Available at: [Link]

-

NIST. (n.d.). Diethyl methanephosphonate. NIST WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Available at: [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Stancl, M., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC - NIH. Available at: [Link]

-

Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available at: [Link]

-

MOLBASE. (n.d.). Diethyl (4-Iodobenzyl)phosphonate|173443-43-1. Available at: [Link]

-

Bhatale, M., et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Journal of Pharmaceutical Research International. Available at: [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Construction of Ar-P bond by Pd-catalyzed oxidative cross-coupling of arylsilanes wit. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

Redalyc. (2009). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel. Available at: [Link]

-

NIST. (n.d.). diethyl (4-methylbenzyl)phosphonate. NIST WebBook. Available at: [Link]

-

Eberlin, M. N., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. PubMed. Available at: [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Available at: [Link]

-

NIST. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. NIST WebBook. Available at: [Link]

Sources

- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. m.molbase.com [m.molbase.com]

- 5. file.leyan.com [file.leyan.com]

- 6. Diethyl (4-Iodobenzyl)phosphonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

- 8. as.uky.edu [as.uky.edu]

- 9. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. lcms.cz [lcms.cz]

- 17. benchchem.com [benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journaljpri.com [journaljpri.com]

- 21. benchchem.com [benchchem.com]

- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 23. Phosphonic acid, (phenylmethyl)-, diethyl ester [webbook.nist.gov]

- 24. diethyl benzylphosphonate(1080-32-6) IR Spectrum [chemicalbook.com]

Physical and chemical properties of Diethyl (4-Iodobenzyl)phosphonate

An In-Depth Technical Guide to Diethyl (4-Iodobenzyl)phosphonate

Introduction: Unveiling a Versatile Synthetic Workhorse

Diethyl (4-Iodobenzyl)phosphonate is a pivotal organophosphorus compound that serves as a highly versatile intermediate for researchers and scientists in organic synthesis and drug development. Its structure, featuring a diethyl phosphonate moiety and an iodine-substituted benzyl group, offers dual reactivity. The phosphonate group is a cornerstone for carbon-carbon bond formation, most notably in the Horner-Wadsworth-Emmons reaction, while the iodo-substituent provides a reactive handle for a multitude of cross-coupling reactions. This unique combination allows for the strategic construction of complex molecular architectures, making it an invaluable tool in the synthesis of novel therapeutic agents, agrochemicals, and advanced materials.[1][2][3] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and experimental protocols.

Core Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective and safe application in a laboratory setting. Diethyl (4-Iodobenzyl)phosphonate is typically a colorless to pale yellow clear liquid, stable under recommended storage conditions. Key identifying and handling parameters are summarized below.

| Property | Value | Source(s) |

| CAS Number | 173443-43-1 | [4] |

| Molecular Formula | C₁₁H₁₆IO₃P | [4][5] |

| Molecular Weight | 354.12 g/mol | [4][6] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Purity | Typically ≥98% | [5] |

| Synonyms | (4-Iodobenzyl)phosphonic Acid Diethyl Ester, 1-(diethoxyphosphorylmethyl)-4-iodobenzene | [6] |

| Storage Conditions | 2-8°C, Keep container tightly closed in a dry, cool, and well-ventilated place. | [7] |

Synthesis: The Michaelis-Arbuzov Reaction

The preeminent method for synthesizing benzyl phosphonates, including the title compound, is the Michaelis-Arbuzov reaction. This robust and high-yielding transformation is a cornerstone of organophosphorus chemistry, forming a stable carbon-phosphorus bond.[8][9]

Reaction Mechanism and Rationale

The reaction proceeds via a two-step mechanism. The first step involves the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic benzylic carbon of a 4-iodobenzyl halide (e.g., bromide or chloride). This forms a quasi-phosphonium salt intermediate. The choice of a benzylic halide is strategic; the proximity to the aromatic ring stabilizes the transition state of this Sₙ2 displacement.

In the second step, the displaced halide ion acts as a nucleophile, attacking one of the ethyl groups of the phosphonium intermediate in another Sₙ2 reaction. This results in the dealkylation of the intermediate, yielding the final diethyl (4-iodobenzyl)phosphonate product and a volatile ethyl halide byproduct, which is easily removed from the reaction mixture.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethyl-4-methylbenzylphosphonate 97 3762-25-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Diethyl (4-Iodobenzyl)phosphonate – Biotuva Life Sciences [biotuva.com]

- 6. Diethyl (4-Iodobenzyl)phosphonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Potential Utility of Substituted 1-Phenethyl-1,2,3,4-Tetrahydroisoquinolines in Drug Discovery

For Correspondence: [email protected]

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and clinically significant therapeutic agents.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and potential applications of a specific subclass: 1-(substituted-phenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. We will use the exemplary molecule, 1-(3-methoxy-4-(p-tolylsulfonamido)phenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline , as a focal point to dissect synthetic strategies and discuss the potential pharmacological implications of its structural motifs. While specific experimental data for this exact compound is not publicly available, this guide will leverage established synthetic methodologies and structure-activity relationship (SAR) data from closely related analogues to provide a robust framework for its prospective synthesis and evaluation.

Introduction: The Tetrahydroisoquinoline Core in Modern Drug Development

The THIQ nucleus is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects.[1][2][3] The structural rigidity of the bicyclic system, combined with the stereogenic center at the C1 position, provides a three-dimensional framework that can be tailored to interact with a variety of biological targets with high affinity and selectivity.

The subject of this guide, a 1-phenethyl-6,7-dimethoxy-THIQ derivative with a sulfonamide moiety, represents a compelling synthetic target. The dimethoxy substitution on the isoquinoline core is a common feature in many naturally occurring alkaloids, and the sulfonamide group is a well-established pharmacophore known to impart a range of biological activities and modulate physicochemical properties.[4]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 1-substituted THIQs is predominantly achieved through two classical and powerful named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction .[5][6] A retrosynthetic analysis of our target molecule reveals that both pathways are viable, starting from a suitably substituted phenethylamine precursor.

Caption: Simplified mechanism of the Pictet-Spengler reaction.

A plausible synthetic route to our target molecule would involve the reaction of 3,4-dimethoxyphenethylamine with a suitably protected 3-methoxy-4-(p-tolylsulfonamido)phenylacetaldehyde under acidic conditions.

Step 1: Synthesis of the Aldehyde Precursor

The synthesis of the required aldehyde can be envisioned starting from vanillin, which possesses the desired 3-methoxy-4-hydroxy substitution pattern.

-

Protection of the phenol: The hydroxyl group of vanillin would likely require protection, for example, as a benzyl ether, to prevent side reactions in subsequent steps.

-

Sulfonamide formation: The protected vanillin can be nitrated, reduced to the amine, and then reacted with p-toluenesulfonyl chloride to install the sulfonamide group.

-

Homologation to the phenylacetaldehyde: The aldehyde functionality of the resulting sulfonamide can be extended by one carbon, for instance, through a Wittig reaction followed by ozonolysis or other established methods for aldehyde synthesis.

-

Deprotection: Removal of the phenol protecting group would yield the desired aldehyde precursor.

Step 2: The Pictet-Spengler Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and the synthesized aldehyde (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

-

Acid Catalysis: Add a protic acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (0.1-1.0 eq). For less reactive substrates, a Lewis acid like BF₃·OEt₂ may be employed. [5]3. Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to THIQs. This method involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline intermediate. [6][7]This intermediate is then subsequently reduced to the desired THIQ.

The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which is a potent electrophile that undergoes intramolecular electrophilic aromatic substitution. [6]

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Step 1: Synthesis of the Amide Precursor

The required amide can be synthesized by coupling 3,4-dimethoxyphenethylamine with a suitably protected 3-methoxy-4-(p-tolylsulfonamido)phenylacetic acid. The synthesis of this carboxylic acid would follow a similar route as described for the aldehyde precursor, with the final homologation step yielding a carboxylic acid instead of an aldehyde.

Step 2: The Bischler-Napieralski Cyclization and Reduction

-

Cyclization:

-

In a round-bottom flask, dissolve the synthesized amide (1.0 eq) in a suitable solvent like acetonitrile or toluene.

-

Add the dehydrating agent, for example, phosphorus oxychloride (POCl₃) (2.0-5.0 eq), dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and carefully quench it with ice water. Basify with a suitable base (e.g., ammonium hydroxide) and extract the dihydroisoquinoline product with an organic solvent.

-

-

Reduction:

-

Dissolve the crude dihydroisoquinoline in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, sodium borohydride (NaBH₄) (1.5-3.0 eq), portion-wise at 0 °C.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water, remove the solvent under reduced pressure, and extract the final THIQ product.

-

Purify the product by column chromatography.

-

Physicochemical and Pharmacological Considerations

The structural features of the target molecule suggest several potential areas of pharmacological interest.

| Feature | Potential Contribution |

| Tetrahydroisoquinoline Core | A rigid scaffold for presenting substituents in a defined spatial orientation. Known to interact with a wide range of biological targets. [2] |

| 6,7-Dimethoxy Groups | Electron-donating groups that can influence the electronics of the aromatic ring and potentially enhance binding to certain receptors. [8] |

| 1-Phenethyl Substituent | Provides a lipophilic side chain that can engage in hydrophobic interactions within a binding pocket. The substitution pattern on the phenyl ring is crucial for activity. |

| Sulfonamide Moiety | A versatile pharmacophore with a wide range of biological activities, including antibacterial, antiviral, and anticancer effects. [4][9]It can also improve pharmacokinetic properties. |

Potential Therapeutic Applications

Based on the activities of related compounds, our target molecule could be investigated for a variety of therapeutic applications:

-

Anticancer Activity: Many THIQ derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. [1]The sulfonamide moiety is also a common feature in many anticancer drugs.

-

Antimicrobial and Antiviral Activity: The combination of the THIQ scaffold and the sulfonamide group suggests potential for development as an antimicrobial or antiviral agent. [10][11]* Central Nervous System (CNS) Activity: THIQ derivatives are known to interact with various CNS targets, including dopamine and serotonin receptors. [12]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for our target molecule is unavailable, general trends for 1-substituted THIQs can be inferred from the literature. [1][2][13]

-

Substitution at C1: The nature and substitution pattern of the phenethyl group at C1 are critical for biological activity. Small changes in the substituents on this ring can lead to significant changes in potency and selectivity.

-

Substitution on the THIQ Nitrogen (N2): The secondary amine of the THIQ ring is a key point for modification. Alkylation or acylation at this position can modulate the compound's properties.

-

Substitution on the Aromatic Ring of the THIQ Core: The 6,7-dimethoxy pattern is common, but other substitution patterns can be explored to fine-tune the electronic and steric properties of the molecule.

Conclusion and Future Directions

The synthesis of 1-(3-methoxy-4-(p-tolylsulfonamido)phenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline represents a challenging yet potentially rewarding endeavor for medicinal chemists. The convergence of the privileged THIQ scaffold with the versatile sulfonamide pharmacophore offers a promising platform for the discovery of novel therapeutic agents. This guide has outlined the primary synthetic routes, the Pictet-Spengler and Bischler-Napieralski reactions, and provided a framework for the synthesis of this complex molecule.

Future work should focus on the successful synthesis of the target compound and its analogues, followed by a thorough in vitro and in vivo evaluation of their biological activities. A systematic exploration of the structure-activity relationships will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

-